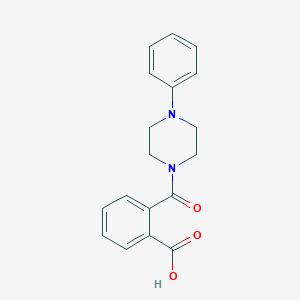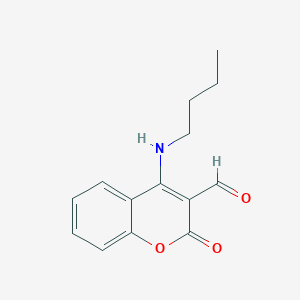
5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C13H11N3O2 It is characterized by the presence of a pyrazine ring substituted with a carbonitrile group and a 3,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate pyrazine derivatives. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst, followed by cyclization and nitrile formation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
科学的研究の応用
Chemistry: 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, polymers, and other high-performance materials.
作用機序
The mechanism of action of 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes.
類似化合物との比較
Pyrazinecarbonitrile, 5-phenyl-: Lacks the methoxy groups, which may affect its reactivity and bioactivity.
Pyrazinecarbonitrile, 5-(3,4-dihydroxyphenyl)-: Contains hydroxyl groups instead of methoxy groups, leading to different chemical and biological properties.
Pyrazinecarbonitrile, 5-(3,4-dimethylphenyl)-: Substituted with methyl groups, altering its steric and electronic characteristics.
Uniqueness: 5-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is unique due to the presence of methoxy groups on the phenyl ring, which can influence its solubility, reactivity, and interaction with biological targets. These properties make it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
91028-38-5 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC名 |
5-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-10(6-14)7-16-11/h3-5,7-8H,1-2H3 |
InChIキー |
QNSULLSDIRUMFW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)






